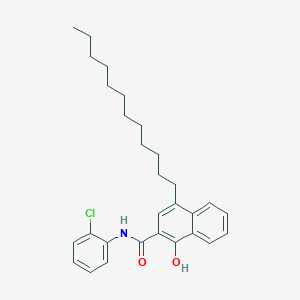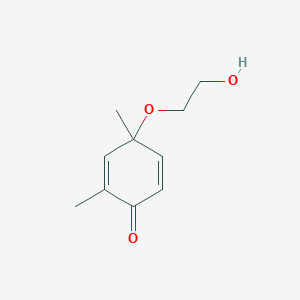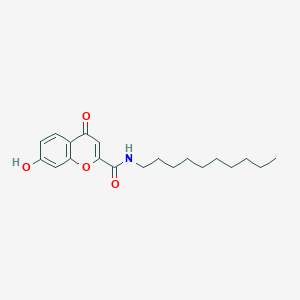![molecular formula C30H16I2 B15172705 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene CAS No. 918778-85-5](/img/structure/B15172705.png)
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene: is an organic compound with the molecular formula C₃₀H₁₆I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected to a phenanthrene core via ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diethynylphenanthrene and 4-iodophenylacetylene.
Reaction Conditions: The key reaction is a palladium-catalyzed Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate.
Catalyst: Palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine) are used as the catalyst system.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene can undergo substitution reactions, where they are replaced by other functional groups.
Coupling Reactions: The ethynyl groups can participate in various coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenanthrene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.
Coupling Products: New carbon-carbon bonded structures are formed, expanding the molecular framework.
Oxidation and Reduction Products: Altered phenanthrene derivatives with different oxidation states.
科学的研究の応用
Chemistry:
Organic Synthesis: 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biology and Medicine:
Biological Probes: The compound can be used in the design of molecular probes for biological imaging and diagnostics.
Drug Development: Its derivatives may have potential as therapeutic agents, although specific applications are still under investigation.
Industry:
Electronics: The compound’s conductive properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Polymers: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
作用機序
The mechanism of action of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological applications, the compound’s interaction with molecular targets and pathways would be specific to the designed probe or therapeutic agent.
類似化合物との比較
- 3,6-Bis[(4-bromophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-chlorophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-fluorophenyl)ethynyl]phenanthrene
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: The iodine derivative is more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and properties for the intended use.
特性
CAS番号 |
918778-85-5 |
|---|---|
分子式 |
C30H16I2 |
分子量 |
630.3 g/mol |
IUPAC名 |
3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H |
InChIキー |
PELMWGLNYLSPKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)


![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
